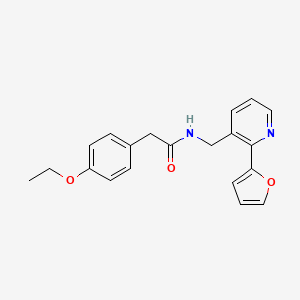
Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride is an organic compound with significant potential in various scientific fields. It is characterized by its furan ring structure, which is substituted with a hydrazinylmethyl group and a carboxylate ester. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water and making it easier to handle in laboratory settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride typically involves multiple steps:
Formation of the Furan Ring: The initial step often involves the construction of the furan ring, which can be achieved through various organic synthesis methods such as the Paal-Knorr synthesis.
Introduction of the Carboxylate Group: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.
Attachment of the Hydrazinylmethyl Group: The hydrazinylmethyl group is introduced via a nucleophilic substitution reaction, where hydrazine reacts with a suitable precursor, such as a halomethyl furan derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
化学反应分析
Types of Reactions
Oxidation: Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which may have different reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydrazinyl group allows it to act as a probe for detecting and quantifying various biological molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The hydrazinyl group is particularly interesting for its ability to form stable complexes with metal ions, which can be used in diagnostic imaging and targeted drug delivery.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用机制
The mechanism by which methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydrazinyl group can form covalent bonds with target molecules, leading to changes in their function. In chemical reactions, the furan ring and hydrazinyl group provide sites for various transformations, enabling the synthesis of diverse products.
相似化合物的比较
Similar Compounds
Methyl 2-(aminomethyl)furan-3-carboxylate: Similar structure but with an amino group instead of a hydrazinyl group.
Ethyl 2-(hydrazinylmethyl)furan-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(hydrazinylmethyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride is unique due to its combination of a furan ring, hydrazinylmethyl group, and carboxylate ester. This combination provides a balance of reactivity and stability, making it versatile for various applications. The dihydrochloride form enhances its solubility and ease of handling, further distinguishing it from similar compounds.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
属性
IUPAC Name |
methyl 2-(hydrazinylmethyl)furan-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.2ClH/c1-11-7(10)5-2-3-12-6(5)4-9-8;;/h2-3,9H,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEIULCQNJPWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2750781.png)
![3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![1-[(2-Fluorophenyl)methyl]-1h-pyrazole](/img/structure/B2750786.png)
![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)
![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/new.no-structure.jpg)
![1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2750792.png)
![1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea](/img/structure/B2750794.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2750795.png)


